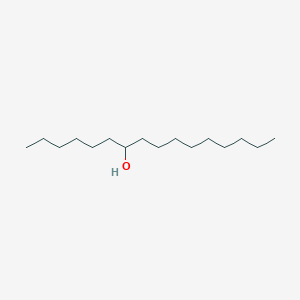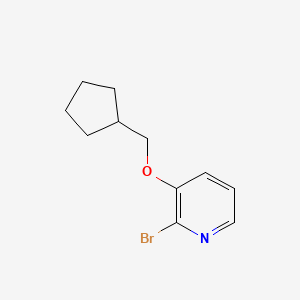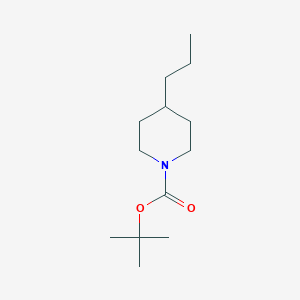
1-Decanol, hexyl-
Vue d'ensemble
Description
1-Decanol, hexyl-, also known as 2-Hexyl-1-decanol, is an organic compound with the molecular formula C16H34O. It is a branched alcohol and is part of the Guerbet alcohol family. This compound is a colorless liquid with low viscosity at room temperature and is soluble in many organic solvents such as ether, chloroform, and benzene .
Méthodes De Préparation
1-Decanol, hexyl- can be synthesized through various methods. One common synthetic route involves the Guerbet reaction, where primary alcohols undergo a condensation reaction to form higher molecular weight alcohols. This process typically involves the use of catalysts such as alkali metals or their hydroxides under elevated temperatures and pressures .
Industrial production of 1-Decanol, hexyl- often involves the hydrogenation of fatty acids or their esters derived from natural sources like coconut oil and palm kernel oil. The Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation, is another method used for large-scale production .
Analyse Des Réactions Chimiques
1-Decanol, hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: 1-Decanol, hexyl- can participate in nucleophilic substitution reactions to form ethers and esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alkanes .
Applications De Recherche Scientifique
1-Decanol, hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: This compound is used in the extraction and purification of biological molecules.
Medicine: 1-Decanol, hexyl- is investigated for its potential as a penetration enhancer in transdermal drug delivery systems.
Industry: It is used in the manufacture of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Decanol, hexyl- involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of drugs across the skin barrier .
At the molecular level, 1-Decanol, hexyl- can interact with proteins by disrupting hydrogen bonds and hydrophobic interactions. This can lead to changes in protein conformation and function, which is useful in studying protein-lipid interactions and membrane dynamics .
Comparaison Avec Des Composés Similaires
1-Decanol, hexyl- is similar to other long-chain alcohols such as 1-Dodecanol and 1-Octanol. its branched structure gives it unique properties compared to its straight-chain counterparts:
1-Dodecanol: A straight-chain alcohol with twelve carbon atoms.
1-Octanol: An eight-carbon alcohol that is more volatile and has a lower boiling point than 1-Decanol, hexyl-.
The branched structure of 1-Decanol, hexyl- provides it with lower viscosity and higher solubility in organic solvents, making it more suitable for specific industrial and research applications .
Propriétés
IUPAC Name |
hexadecan-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFVATKALSIZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303482 | |
| Record name | Hexyldecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-72-0, 92353-16-7 | |
| Record name | 7-Hexadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyldecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Boc-amino)methyl]cyclopentanol](/img/structure/B7939860.png)



![1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7939883.png)



